molecular formula C3H2N4S B12575184 Thiazole, 5-azido- CAS No. 194099-99-5

Thiazole, 5-azido-

Cat. No.: B12575184
CAS No.: 194099-99-5
M. Wt: 126.14 g/mol
InChI Key: NMUCPIHHFNYKPT-UHFFFAOYSA-N
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Description

Context of Thiazole (B1198619) as a Fundamental Heterocyclic Scaffold

Thiazole is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. This structural arrangement imparts a unique set of electronic properties and reactivity, establishing the thiazole ring as a "privileged scaffold" in medicinal chemistry. Its aromaticity allows it to be chemically stable while also providing multiple sites for functionalization.

The thiazole nucleus is a core component in a wide array of biologically active compounds, from natural products like Vitamin B1 (Thiamine) to a multitude of synthetic drugs. Its ability to engage in hydrogen bonding and other non-covalent interactions allows thiazole-containing molecules to bind effectively to biological targets such as enzymes and receptors. Consequently, thiazole derivatives have been developed with a broad spectrum of pharmacological activities.

Table 1: Examples of Biological Activities of Thiazole Derivatives

Biological Activity Example Drug/Compound Class
Anticancer Dasatinib, Tiazofurin
Antiretroviral Ritonavir
Antifungal Abafungin, Ravuconazole
Anti-inflammatory Meloxicam, Fanetizole

| Antimicrobial | Sulfathiazole |

Classic synthetic routes to the thiazole core, such as the Hantzsch thiazole synthesis and the Cook-Heilbron synthesis, provide versatile methods for creating substituted thiazoles, including the 5-aminothiazole which serves as a key precursor for 5-azidothiazole. wikipedia.org

Significance of Azido (B1232118) Functionality in Organic Synthesis

The azido group (–N₃) is a compact, high-energy functional group that serves as a versatile tool in organic synthesis. Despite the potential hazards associated with low molecular weight azides, their unique reactivity has made them indispensable in modern chemistry. Organic azides are relatively stable and unreactive under many conditions, allowing them to be carried through multi-step syntheses. However, they can be selectively transformed into a variety of other important functional groups.

One of the most prominent applications of the azido group is in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These "click chemistry" reactions are highly efficient and regioselective, providing a powerful method for forming stable 1,2,3-triazole linkages, which are widely used in drug discovery, bioconjugation, and materials science. nih.gov

Furthermore, the azido group is a synthetic precursor to primary amines via reduction, commonly achieved through catalytic hydrogenation or the Staudinger reaction. nih.gov This transformation is valuable as the azide (B81097) can act as a masked or protected form of an amine. Upon thermal or photochemical activation, organic azides can extrude dinitrogen gas (N₂) to generate highly reactive nitrene intermediates. These nitrenes can undergo a variety of reactions, including C-H insertion and addition to alkenes to form aziridines, making them useful in polymer cross-linking and late-stage functionalization. rsc.orgresearchgate.netamanote.com

Overview of Azidothiazole Derivatives and their Research Landscape

The specific compound, 5-azidothiazole, combines the stable thiazole scaffold with the synthetically versatile azido group. While direct literature on 5-azidothiazole itself is limited, its synthesis and reactivity can be confidently inferred from established chemical principles and studies on analogous compounds.

Synthesis: The most logical and widely used method for the synthesis of heteroaromatic azides is through the diazotization of a corresponding primary amine, followed by substitution with an azide salt. organic-chemistry.orgbyjus.com Therefore, the synthesis of 5-azidothiazole would proceed from 5-aminothiazole. The process involves treating 5-aminothiazole with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. byjus.comresearchgate.net Subsequent treatment of this unstable intermediate with a source of azide ions, such as sodium azide, would yield the target 5-azidothiazole.

Reactivity and Research Potential: The research landscape for 5-azidothiazole is primarily built upon its potential as a synthetic building block. Its reactivity is expected to be dominated by the chemistry of the azido group.

Cycloaddition Reactions: 5-Azidothiazole is an ideal substrate for [3+2] cycloaddition reactions. mdpi.com Its reaction with various alkynes would produce a library of 5-(1,2,3-triazol-1-yl)thiazole derivatives. This links two important heterocyclic systems, opening avenues for the development of novel compounds with potential applications in medicinal chemistry and materials science. nih.gov

Nitrene Formation: Similar to other azides, 5-azidothiazole would be expected to undergo thermal or photochemical decomposition to generate a 5-thiazolylnitrene intermediate. researchgate.netamanote.com This highly reactive species could be trapped intramolecularly or intermolecularly to create complex nitrogen-containing heterocyclic systems. The photochemical reactivity of the isomeric 2-azidothiazole (B1280892), which has been shown to produce nitrenes for aziridination reactions, serves as a strong precedent for this behavior. researchgate.net

Reduction to Amine: The azido group can be reduced to re-form the 5-aminothiazole core structure. This allows 5-azidothiazole to serve as a stable intermediate for the storage or transport of the less stable 5-aminothiazole moiety in a synthetic sequence.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

194099-99-5

Molecular Formula

C3H2N4S

Molecular Weight

126.14 g/mol

IUPAC Name

5-azido-1,3-thiazole

InChI

InChI=1S/C3H2N4S/c4-7-6-3-1-5-2-8-3/h1-2H

InChI Key

NMUCPIHHFNYKPT-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=N1)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for 5 Azidothiazole and Analogous Azidothiazoles

Direct Functionalization Approaches

Direct functionalization offers an efficient pathway to azidothiazoles by creating the carbon-azide bond on the thiazole (B1198619) core in a single strategic step. Key methods include azido (B1232118) transfer reactions involving organometallic intermediates and the diazotization of amino-substituted thiazoles.

A prominent method for the synthesis of azido-substituted heteroaromatics, including 5-azidothiazole, involves the reaction of a lithiated heterocyclic intermediate with an azide-donating reagent. rsc.orgresearchgate.net This azido transfer protocol has been successfully employed to produce a range of 2- and 5-azidoazoles. rsc.orgresearchgate.net

The azido transfer procedure using p-toluenesulfonyl azide (B81097) (tosyl azide) as the azide source is a well-established method for converting heteroaryllithium compounds into their corresponding heteroaryl azides. rsc.orgresearchgate.net The reaction proceeds through the formation of an intermediate lithium triazene (B1217601) salt, which then fragments to yield the desired azidoazole. rsc.orgresearchgate.net This approach has been successfully applied to the synthesis of 5-azido-1,3-thiazole from a 5-lithio-1,3-thiazole precursor. rsc.orgresearchgate.net The reaction of the lithiated thiazole with tosyl azide leads to the formation of a solid tosyl triazene lithium salt, which upon fragmentation, yields the final product. researchgate.net

Table 1: Synthesis of Azidoazoles via Azido Transfer Protocol rsc.orgresearchgate.net

Precursor Product Yield
5-Lithio-1,3-thiazole 5-Azido-1,3-thiazole Poor
2-Lithio-N-methylimidazole 2-Azido-N-methylimidazole 73%
2-Lithio-1,3-thiazole 2-Azido-1,3-thiazole 72%
2-Lithiobenzo-1,3-thiazole 2-Azidobenzo-1,3-thiazole 85%

Note: The yield for 5-azido-1,3-thiazole was reported as poor in an attempt to prepare a silylated analog, where only the desilylated azide was obtained. rsc.orgresearchgate.net

The generation of the necessary 5-lithio-1,3-thiazole intermediate is a critical preceding step. Lithiation of five-membered heteroaromatic compounds is a common strategy to create a nucleophilic carbon center for further functionalization. cdnsciencepub.comresearchgate.net For thiazoles, direct deprotonation using a strong organolithium base, such as n-butyllithium (n-BuLi), is a standard method. The acidity of the protons on the thiazole ring dictates the position of lithiation, with the C2 proton being generally the most acidic. However, by using substituted thiazoles or specific reaction conditions, lithiation at the C5 position can be achieved, providing the required 5-lithio-1,3-thiazole precursor for the subsequent azido transfer reaction. cdnsciencepub.com

An alternative direct approach to synthesizing aryl and heteroaryl azides is through the diazotization of a corresponding primary amine, followed by treatment with an azide salt. This classic Sandmeyer-type reaction involves the conversion of a 5-aminothiazole derivative into a diazonium salt intermediate using a diazotizing agent like sodium nitrite (B80452) in an acidic medium or an organic nitrite such as tert-butyl nitrite. organic-chemistry.org The resulting diazonium salt is typically unstable and is used in situ, reacting with a source of azide ions (e.g., sodium azide or azidotrimethylsilane) to displace the diazonium group and form the 5-azidothiazole product. organic-chemistry.org This method is widely applicable for the synthesis of aromatic azides from their corresponding amines under mild conditions. organic-chemistry.org

Azido Transfer Protocols from Lithiated Thiazoles

Indirect Synthetic Routes

Indirect methods rely on the presence of a suitable leaving group at the 5-position of the thiazole ring, which can be substituted by an azide nucleophile. This multi-step approach broadens the scope of accessible starting materials.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.com In the context of 5-azidothiazole synthesis, this strategy involves a nucleophilic substitution reaction. A thiazole scaffold bearing a good leaving group, such as a halide (e.g., 5-bromo- or 5-iodothiazole) or a sulfonate ester (e.g., tosylate or mesylate), at the 5-position can be reacted with an azide salt, typically sodium azide (NaN₃). vanderbilt.edu The azide anion acts as a nucleophile, displacing the leaving group to form the desired 5-azidothiazole. vanderbilt.edu The efficiency of this SₙAr (Nucleophilic Aromatic Substitution) reaction depends on the nature of the leaving group and the activation of the thiazole ring towards nucleophilic attack.

Table 2: General Functional Group Interconversions to Azides vanderbilt.edu

Starting Functional Group Reagent Product Functional Group
Halide (-Cl, -Br, -I) Azide Anion (e.g., NaN₃) Azide (-N₃)
Sulfonate Ester (-OTs, -OMs) Azide Anion (e.g., NaN₃) Azide (-N₃)

Note: DEAD refers to Diethyl azodicarboxylate.

Challenges and Considerations in 5-Azidothiazole Synthesis

The preparation of 5-azidothiazole is not straightforward and is governed by significant challenges related to controlling the position of functional groups on the thiazole ring and the inherent instability of the final azido product.

A principal hurdle in the synthesis of 5-azidothiazole is the regioselective introduction of the required amino group at the C5 position of the thiazole nucleus. The thiazole ring exhibits differential reactivity at its carbon positions, which complicates direct functionalization.

The general order of reactivity for C-H functionalization in thiazoles often follows C2 > C5 > C4, making the C2 position the most susceptible to electrophilic attack and deprotonation. researchgate.net This inherent reactivity profile means that direct amination of an unsubstituted thiazole ring is likely to yield the 2-aminothiazole (B372263) isomer rather than the desired 5-aminothiazole precursor.

To circumvent these regioselectivity issues, synthetic strategies often focus on constructing the thiazole ring with the C5-amino group already in place. The Cook-Heilbron thiazole synthesis is a classic and effective method for this purpose. wikipedia.org This reaction builds the 5-aminothiazole core by reacting α-aminonitriles with reagents like carbon disulfide or dithioacids, directly installing the amino group at the C5 position and bypassing the challenge of functionalizing a pre-formed ring. wikipedia.orgyoutube.com

Alternative approaches involve the functionalization of a pre-substituted thiazole. For instance, a two-step sequence involving halogenation of a 2-aminothiazole can yield a 2-amino-5-halothiazole. The halogen at the C5 position can then be displaced via nucleophilic substitution, although this introduces other functional groups and does not directly solve the issue of creating a simple 5-aminothiazole from an unsubstituted thiazole. While modern palladium-catalyzed C-H functionalization reactions have demonstrated high C5 selectivity for certain transformations like arylation, achieving selective C5-amination remains a significant synthetic challenge. researchgate.netfigshare.com

Table 1: Regioselectivity in Thiazole Functionalization Methods
MethodTypical ReagentsPrimary Position FunctionalizedRelevance to 5-Aminothiazole Synthesis
Direct C-H Deprotonation/Electrophilic AttackOrganolithium reagents, strong acidsC2Low. This method favors the C2 position, making it unsuitable for direct C5-amination.
Palladium-Catalyzed C-H ArylationPd(OAc)₂, PPh₃, Cs₂CO₃C5 (with specific catalysts)Indirect. Demonstrates that C5 can be targeted, but direct C5-amination catalysts are less common. researchgate.net
Cook-Heilbron Synthesisα-aminonitrile, Carbon disulfideC5High. This is a ring-forming reaction that directly constructs a 5-aminothiazole. wikipedia.org
Halogenation/Nucleophilic SubstitutionBr₂, NaHCO₃ followed by an amineC5 (on a 2-aminothiazole)Moderate. Allows functionalization at C5 but requires a pre-existing group at C2.

Beyond the synthetic challenges of regioselectivity, the stability and isolation of the final 5-azidothiazole product present significant concerns. Organic azides are high-energy molecules known for their thermal instability and potential to decompose explosively. A more specific and critical issue for azidothiazoles is the phenomenon of azide-tetrazole equilibrium.

Azides attached to electron-deficient heterocyclic rings, such as thiazole, can exist in a dynamic equilibrium with a fused, bicyclic tetrazole isomer. thieme-connect.de For instance, attempts to synthesize and isolate 2-azidothiazole (B1280892) often lead to the extensive formation of its thiazolo[3,2-d]tetrazole tautomer. researchgate.netresearchgate.netthieme-connect.de This ring-chain tautomerism is a crucial consideration for 5-azidothiazole as well.

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents and the polarity of the solvent. researchgate.net Theoretical studies on 2-azidothiazole have shown that polar solvents tend to stabilize the more polar tetrazole isomer, shifting the equilibrium away from the desired azide form. researchgate.net This makes isolation of the pure azidothiazole challenging, as the product may be a mixture of isomers or predominantly the cyclized tetrazole, depending on the reaction and workup conditions. The low rotational barrier of the azido group facilitates the adoption of the cis-conformation necessary for cyclization into the tetrazole ring. researchgate.net Therefore, any synthetic procedure must account for this inherent instability and potential for isomerization during reaction, purification, and storage.

Table 2: Comparison of Azide and Tetrazole Tautomers
CharacteristicAzidothiazole FormThiazolo-tetrazole Form
StructureMonocyclic thiazole with an N₃ substituentBicyclic fused ring system
Key FeatureOpen-chain, high-energy azido groupAromatic, thermodynamically stable tetrazole ring
Favored byNon-polar solventsPolar solvents researchgate.net
Isolation ChallengeThe two forms can coexist in equilibrium, making isolation of a pure single isomer difficult. thieme-connect.deresearchgate.net

Chemical Reactivity and Mechanistic Pathways of 5 Azidothiazole

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful class of pericyclic reactions that allows for the construction of five-membered heterocyclic rings. organic-chemistry.orgwikipedia.orgijrpc.com In the case of 5-azidothiazole, the azide (B81097) moiety serves as the 1,3-dipole, reacting with a variety of unsaturated compounds known as dipolarophiles. wikipedia.org This reactivity is a cornerstone of its synthetic utility.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Alkynes

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, yielding 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govmdpi.com This reaction is known for its mild conditions, high yields, and broad functional group tolerance. organic-chemistry.org While specific studies focusing solely on 5-azidothiazole are not extensively detailed in the provided results, the general mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with the azide. ijrpc.comnih.gov The catalytic cycle, often facilitated by ligands to stabilize the copper(I) species, proceeds through a series of coordination and bond-forming steps to afford the triazole product. nih.gov The reaction's efficiency can be influenced by the choice of copper source, ligands, and reaction conditions. csic.es For instance, research on related systems has demonstrated that sterically hindered azides and alkynes can effectively participate in CuAAC reactions. organic-chemistry.org

Table 1: Key Features of CuAAC Reactions

Feature Description
Catalyst Typically a Copper(I) source, which can be generated in situ from Copper(II) salts with a reducing agent.
Regioselectivity Exclusively forms the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov
Reaction Conditions Generally mild, often conducted at room temperature in a variety of solvents, including aqueous media. organic-chemistry.org

| Scope | Tolerates a wide range of functional groups on both the azide and alkyne components. organic-chemistry.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclooctynes

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative to CuAAC, driven by the release of ring strain in highly reactive cyclooctynes. nih.gov This bioorthogonal reaction is particularly valuable for applications in biological systems where the toxicity of copper is a concern. The reaction proceeds spontaneously upon mixing the azide and the strained alkyne, forming a stable triazole product. nih.gov The reactivity of SPAAC is highly dependent on the structure of the cyclooctyne (B158145), with modifications such as fluorination or fusion to aromatic rings enhancing the reaction rate. nih.govmagtech.com.cn While direct experimental data for 5-azidothiazole in SPAAC is limited in the search results, the general principles suggest it would readily react with various cyclooctyne derivatives. The choice of cyclooctyne allows for tuning of the reaction kinetics. researchgate.net

Table 2: Comparison of Common Cyclooctynes in SPAAC

Cyclooctyne Key Features
DIBO (Dibenzocyclooctynol) Reacts rapidly with azides; its derivatives can be used to modulate reaction rates. nih.gov
BCN (Bicyclononyne) A commonly used cyclooctyne in SPAAC reactions. nih.gov

Intermolecular Cycloadditions with Diverse Dipolarophiles

Beyond alkynes, 5-azidothiazole can undergo 1,3-dipolar cycloadditions with a range of other dipolarophiles, including alkenes, nitriles, and carbonyl compounds. wikipedia.orgsemanticscholar.org These reactions provide access to a variety of five-membered heterocycles. organic-chemistry.org The regioselectivity and stereoselectivity of these cycloadditions are governed by factors such as frontier molecular orbital interactions, steric effects, and the electronic nature of both the dipole and the dipolarophile. wikipedia.orgchim.it For example, reactions with electron-deficient alkenes are common. The versatility of this approach allows for the synthesis of complex molecular architectures from relatively simple starting materials. mdpi.com

Intramolecular Cycloaddition Pathways

When the dipolarophile is tethered to the azide group within the same molecule, intramolecular 1,3-dipolar cycloadditions can occur, leading to the formation of fused heterocyclic systems. nih.gov This strategy is highly effective for controlling regioselectivity, as the connectivity of the starting material predetermines the outcome of the cyclization. nih.gov Intramolecular cycloadditions of azides with alkynes, nitriles, and other unsaturated systems have been successfully employed to synthesize a variety of fused triazoles and tetrazoles. nih.govnih.gov The feasibility and outcome of these reactions are influenced by the length and flexibility of the tether connecting the azide and the dipolarophile. nih.gov For instance, the thermolysis of 4-azidothiazoles with certain substituents in the 5-position can lead to cyclized products through neighboring group participation. kuleuven.be

Azido-Tetrazole Tautomerism and Isomerization

A significant aspect of the chemistry of azido-substituted heterocycles, including 5-azidothiazole, is the existence of an equilibrium between the open-chain azide form and a fused-ring tetrazole isomer. beilstein-journals.orgresearchgate.netresearchgate.net This valence tautomerization, known as azido-tetrazole equilibrium, is a dynamic process influenced by various factors. beilstein-journals.orgacs.org

Experimental Investigations of Azido-Tetrazole Equilibrium

The position of the azido-tetrazole equilibrium is sensitive to the electronic nature of substituents on the thiazole (B1198619) ring, the solvent polarity, and the physical state (solid or solution). beilstein-journals.orgresearchgate.netacs.org

Substituent Effects: Theoretical studies on related azidothiazole systems have shown that electron-withdrawing groups (such as -NO2 and -CN) tend to stabilize the azide isomer. beilstein-journals.orgresearchgate.net Conversely, electron-donating groups (like -NH2 and -OH) shift the equilibrium towards the tetrazole form. beilstein-journals.orgresearchgate.net

Solvent Effects: The polarity of the solvent plays a crucial role. beilstein-journals.orgacs.org In many cases, increasing solvent polarity favors the more polar tetrazole isomer. beilstein-journals.org For instance, studies on related systems have demonstrated a significant increase in the proportion of the tetrazole form when moving from a nonpolar solvent like CCl4 to a polar solvent like DMSO. beilstein-journals.org

Spectroscopic and Computational Studies: The equilibrium has been investigated using various experimental techniques, including NMR and IR spectroscopy, as well as computational methods like Density Functional Theory (DFT). beilstein-journals.orgresearchgate.netresearchgate.net These studies provide insights into the relative stabilities of the tautomers and the energy barriers for their interconversion. researchgate.netacs.org For example, in the case of 2-azidothiazole (B1280892), it has been shown that the tetrazole isomer is often the more stable form. researchgate.netresearchgate.net

Table 3: Factors Influencing Azido-Tetrazole Equilibrium

Factor Influence on Equilibrium
Electron-withdrawing substituents Stabilize the azide form. beilstein-journals.orgresearchgate.net
Electron-donating substituents Stabilize the tetrazole form. beilstein-journals.orgresearchgate.net
Increasing solvent polarity Generally favors the tetrazole form. beilstein-journals.org

| Physical State | The equilibrium can differ between the solid state and solution. researchgate.net |

Factors Influencing Tautomeric Equilibrium (e.g., Solvent Effects, Substituent Effects)

The tautomeric equilibrium between the 5-azidothiazole form and its fused-ring isomer, thiazolo[5,4-d]tetrazole, is a critical aspect of its chemistry. This equilibrium is significantly influenced by both the surrounding solvent environment and the nature of substituents on the thiazole ring.

Solvent Effects: The polarity of the solvent plays a crucial role in determining the position of the azido-tetrazole equilibrium. Studies on related azido-heterocycles have demonstrated that an increase in solvent polarity tends to disfavor the azide isomer. acs.org For instance, in the case of thiazole[3,2-d]tetrazole, the azido (B1232118) form is less favored as the solvent polarity increases. acs.org This is because the more polar tetrazole form is better stabilized by polar solvents. The influence of the solvent on this equilibrium in the thiazole series has been investigated using proton NMR spectroscopy. researchgate.net

Substituent Effects: The electronic nature of substituents on the thiazole ring has a profound impact on the tautomeric balance. Theoretical investigations using Density Functional Theory (DFT) at the B3LYP/6-311G** level have shown that electron-withdrawing groups, such as nitro (-NO2) and cyano (-CN), tend to stabilize the azide isomer. researchgate.net Conversely, electron-donating groups like amino (-NH2) and hydroxyl (-OH) shift the equilibrium towards the more stable tetrazole form. acs.orgresearchgate.net This is because electron-withdrawing groups destabilize the tetrazole ring while stabilizing the electron-donating azido group, which can be sufficient to favor the azide isomer. researchgate.net This principle is a key factor in predicting the dominant tautomeric form of substituted 5-azidothiazoles. researchgate.netfiveable.me

Mechanistic Studies of Tautomeric Interconversion

The interconversion between the 5-azidothiazole and the thiazolo[5,4-d]tetrazole tautomers proceeds through a concerted, electrocyclic mechanism. This process, sometimes referred to as a 1,5-dipolar cycloaddition, involves the intramolecular cyclization of the azide group onto the C4=N bond of the thiazole ring. researchgate.net

High-level ab initio calculations have been employed to study the gas-phase interconversion and to map the energy landscape of this transformation. acs.org These theoretical studies are crucial for understanding the energy barriers and the structure of the transition state involved in the isomerization. acs.orgresearchgate.net The energy difference between the azide and tetrazole forms is highly sensitive to the level of theory used in the calculations. acs.org Computational models, including the Self-Consistent Reaction Field (SCRF) and Monte Carlo-Free Energy Perturbation (MC-FEP) techniques, have been used to analyze the solvent's role in the isomerization process, confirming that solvent-induced changes can be predicted with reasonable accuracy. acs.org

Thermolytic Transformations

Heating 5-azidothiazole induces its decomposition, leading to the formation of highly reactive intermediates and subsequent molecular rearrangements. The specific pathways and products are heavily influenced by the substitution pattern on the thiazole ring.

Nitrene Generation and Subsequent Reactivity

The primary event in the thermolysis of many organic azides is the extrusion of molecular nitrogen (N2) to generate a highly reactive nitrene intermediate. aakash.ac.inwikipedia.orgegyankosh.ac.in In the case of 5-azidothiazole, this would lead to the formation of 5-thiazolylnitrene. Nitrenes are electron-deficient species and can exist in either a singlet or triplet electronic state, which dictates their subsequent reactivity. aakash.ac.in Singlet nitrenes, often formed initially during thermolysis, can undergo a variety of reactions, including intramolecular cyclizations and rearrangements. aakash.ac.in The generation of nitrenes is a common method for synthesizing N-heterocycles. researchgate.net

Ring-Opening Reactions and Fragmentation Pathways

In the absence of participating neighboring groups, the thermolysis of azido-heterocycles can lead to ring-opening and fragmentation. For some azido-isoxazoles, thermolysis results in ring cleavage to form cyano products, which is believed to occur through a concerted mechanism. researchgate.net The fragmentation patterns of related heterocyclic systems upon electron impact in mass spectrometry can also provide insights into potential thermal decomposition pathways, which often involve the rupture of the heterocyclic ring. arkat-usa.orgsapub.orgualg.pt The stability of the molecular ion and the nature of the substituents significantly influence the fragmentation routes. arkat-usa.orgsapub.org Quantum chemical calculations have been used to study the activation mechanism of the thiazole ring, showing that ring-opening is closely related to the substituents present. nih.gov

Neighboring Group Effects on Thermolysis Kinetics and Products

Substituents at the C4 position of the thiazole ring can dramatically influence the rate and outcome of the thermolysis of 5-azidothiazole's positional isomer, 4-azidothiazole. This "neighboring group effect" is well-documented. For 4-azidothiazoles, substituents at the 5-position such as nitro, phenyliminomethyl, formyl, and acetyl groups accelerate the rate of thermolysis by factors of 19, 16, 4.5, and 2.2, respectively. researchgate.netkuleuven.beresearchgate.net These groups participate in the reaction, leading to the formation of cyclized products, although not all of these bicyclic products are stable under the reaction conditions. researchgate.netkuleuven.be

Similarly, 5-substituents on the 4-azidothiazole ring that are capable of conjugative electron donation, like phenyl and ethyl propenoate, also increase the reaction rate. researchgate.netkuleuven.be This suggests that the transition state for decomposition is stabilized by electron release from the substituent. Conversely, electron-withdrawing groups at position 4 that cannot act as neighboring groups tend to reduce the reaction rate. researchgate.net These observations are interpreted in terms of a nitrene-like transition state that is substantially stabilized by electron release from the heteroaromatic ring. researchgate.net

Photochemical Reactions

The study of the photochemical reactions of 5-azidothiazole involves irradiating the compound with light, typically UV, to induce electronic excitation and subsequent chemical transformations. fiveable.me Like thermolysis, photolysis of organic azides is a common method for generating nitrene intermediates. wikipedia.orgegyankosh.ac.in

Laser flash photolysis of related psoralen (B192213) azides has shown that the solvent plays a key role in the nature of the transient species produced. nih.gov In solution, photolysis can cleanly produce the triplet nitrene. nih.gov The photochemical reactivity of azido-thiazoles can be harnessed for synthetic applications, such as the aziridination of enol ethers. researchgate.net

The photochemistry of related tetrazole systems, the cyclic tautomers of azides, has also been investigated. UV irradiation of tetrazoles can lead to the extrusion of molecular nitrogen and the formation of an imidoylnitrene intermediate, which can then undergo further rearrangements. uc.pt The specific photochemical pathways and the stability of the intermediates are influenced by the substitution pattern on the heterocyclic ring. uc.pt

Photoinduced Transformations and Intermediate Species

The photochemistry of organic azides is a well-established field, typically involving the extrusion of molecular nitrogen upon irradiation to generate highly reactive nitrene intermediates. researchgate.netsu.sewikipedia.org This process, known as photolysis, is a common method for generating nitrenes in situ. researchgate.netresearchgate.netnih.gov In the context of 5-azidothiazole, photoinduced transformation is expected to proceed via the formation of a 5-thiazolylnitrene intermediate.

While specific studies on the photolysis of 5-azidothiazole are not extensively documented in the literature, the general mechanism for aryl azide photolysis provides a strong predictive framework. Upon absorption of ultraviolet (UV) light, the azido group enters an excited state. su.se This excited state can then undergo cleavage of the N-N bond, releasing a molecule of dinitrogen and forming the corresponding nitrene in its singlet state. mdpi.com The singlet nitrene is a high-energy species that can undergo intersystem crossing to the more stable triplet state or participate directly in various reactions. mdpi.comnih.gov

A study on the photolysis of the analogous 5-azido-3-phenylisoxazole at cryogenic temperatures revealed the formation of a nitrosoalkene, suggesting that the initially formed singlet nitrene can undergo rapid ring cleavage. mdpi.comnih.gov This indicates that the fate of the intermediate thiazolylnitrene from 5-azidothiazole would likely be highly dependent on the reaction conditions and the presence of trapping agents. In the absence of efficient trapping agents, the highly reactive thiazolylnitrene could potentially lead to the formation of azo compounds through dimerization or undergo complex rearrangements. researchgate.netnih.gov

Table 1: Expected Intermediates and Products from Photolysis of 5-Azidothiazole

ReactantConditionExpected IntermediatePotential Products
5-AzidothiazoleUV Irradiation5-ThiazolylnitreneAzo-thiazole, products from ring cleavage/rearrangement

This table is based on general principles of azide photochemistry and analogous systems, as direct experimental data for 5-azidothiazole is limited.

Applications in Aziridination Processes

Aziridines are valuable three-membered nitrogen-containing heterocycles that serve as important building blocks in organic synthesis. d-nb.inforsc.org One of the key methods for their synthesis is the aziridination of alkenes, which involves the transfer of a nitrogen atom to a C=C double bond. rsc.orgrsc.orgresearchgate.net The in situ generation of nitrenes from organic azides via photolysis or thermolysis is a common strategy to achieve this transformation. nih.govrsc.orgrsc.orgnih.gov

Although direct experimental evidence for the use of 5-azidothiazole in aziridination reactions is not prominently reported, its potential as a nitrene precursor suggests its applicability in such processes. The photoinduced decomposition of 5-azidothiazole would generate the electrophilic 5-thiazolylnitrene, which could then react with an alkene in a [2+1] cycloaddition manner to afford the corresponding N-thiazolyl-substituted aziridine. wikipedia.orgnih.gov The stereospecificity of the aziridination is often dependent on the spin state of the reacting nitrene; singlet nitrenes typically react stereospecifically, while triplet nitrenes can lead to a mixture of stereoisomers. nih.gov

The general scheme for such a reaction would involve the irradiation of a solution containing 5-azidothiazole and the desired alkene. The efficiency and selectivity of the reaction would be influenced by factors such as the solvent, the electronic properties of the alkene, and the wavelength of the light used for photolysis. rsc.orgrsc.org

Reduction Reactions

The azide group in 5-azidothiazole is readily reduced to an amino group, providing a convenient route to 5-aminothiazole derivatives. This transformation is of significant synthetic importance as aminothiazoles are key precursors in medicinal chemistry. analis.com.mynih.govnii.ac.jp

Staudinger Reaction for Amino Thiazole Formation

The Staudinger reaction, discovered by Hermann Staudinger, is a mild and efficient method for the reduction of azides to primary amines. alfa-chemistry.comorganic-chemistry.orgmdpi.com The reaction typically involves the treatment of an organic azide with a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), followed by hydrolysis of the resulting iminophosphorane intermediate. alfa-chemistry.comorganic-chemistry.org

In the case of 5-azidothiazole, the reaction is expected to proceed via the nucleophilic attack of triphenylphosphine on the terminal nitrogen atom of the azide group. This initial step forms a phosphazide (B1677712) intermediate, which subsequently loses a molecule of dinitrogen through a four-membered cyclic transition state to yield a 5-thiazolyl-iminophosphorane. alfa-chemistry.comorganic-chemistry.org This iminophosphorane is then hydrolyzed, typically by the addition of water, to afford 5-aminothiazole and triphenylphosphine oxide as a byproduct. alfa-chemistry.comorganic-chemistry.org

Table 2: General Scheme of the Staudinger Reaction for 5-Aminothiazole Synthesis

ReactantReagentIntermediateProductByproduct
5-Azidothiazole1. PPh₃2. H₂O5-Thiazolyl-iminophosphorane5-AminothiazoleTriphenylphosphine oxide

This table illustrates the generally accepted mechanism of the Staudinger reaction as applied to 5-azidothiazole.

The Staudinger reduction is known for its high yields and chemoselectivity, tolerating a wide range of functional groups. nottingham.ac.uk This makes it a highly valuable method for the synthesis of complex molecules containing the 5-aminothiazole scaffold.

Reactions with Reactive Intermediates

The azide functionality in 5-azidothiazole can also react with other reactive intermediates, such as carbenes, to form novel heterocyclic structures.

Formation of Triazenes with N-Heterocyclic Carbenes

N-Heterocyclic carbenes (NHCs) are a class of stable singlet carbenes that have found widespread use as ligands in organometallic catalysis and as organocatalysts themselves. nih.govchalmers.setandfonline.com Their nucleophilic character allows them to react with a variety of electrophiles, including organic azides. mdpi.comrsc.org

The proposed mechanism involves the nucleophilic attack of the carbene carbon atom on the terminal nitrogen of the 5-azidothiazole. This forms a zwitterionic adduct which then undergoes rearrangement and loss of dinitrogen is not the primary pathway in this case. Instead, the adduct rearranges to form a stable, isolable triazene (B1217601). mdpi.comrsc.org This reaction provides a direct route to thiazolyl-substituted triazenes, which could have interesting applications in coordination chemistry and materials science. nih.gov

Table 3: Postulated Reaction of 5-Azidothiazole with an N-Heterocyclic Carbene

Reactant 1Reactant 2Proposed AdductFinal Product
5-AzidothiazoleN-Heterocyclic Carbene (e.g., Imidazol-2-ylidene)Zwitterionic Intermediate1-(Thiazol-5-yl)-3-(imidazolium)triazene

This table outlines the expected reaction pathway based on the known reactivity of N-heterocyclic carbenes with organic azides.

Spectroscopic and Structural Characterization of 5 Azidothiazole and Its Derivatives

Advanced Spectroscopic Techniques for Characterization

Spectroscopic methods are fundamental in identifying and structurally assigning 5-azidothiazole and its related compounds. Each technique provides unique insights into the molecular framework.

Infrared (IR) spectroscopy is a powerful tool for the identification of the azide (B81097) functional group (-N₃), which exhibits a characteristic and strong absorption band. This band arises from the asymmetric stretching vibration of the N=N=N bond. In aromatic azides, this absorption typically appears in the region of 2100-2150 cm⁻¹.

Theoretical studies employing Density Functional Theory (DFT) at the B3LYP/6-311G** level have been used to predict the vibrational frequencies for 5-azidothiazole. These calculations are crucial in the absence of extensive experimental data for the parent compound and provide a reliable estimate of the expected spectral features. For instance, a theoretical investigation of azidothiazole systems has been conducted to understand their structural parameters. researchgate.net

In addition to the prominent azide peak, the IR spectra of 5-azidothiazole derivatives would also display characteristic absorptions for the thiazole (B1198619) ring. These include C-H stretching vibrations, C=N and C=C ring stretching vibrations, and ring breathing modes, typically observed in the regions of 3100-3000 cm⁻¹, 1600-1400 cm⁻¹, and below 1000 cm⁻¹, respectively. nih.govfabad.org.tr

Table 1: Typical Infrared Absorption Frequencies for 5-Azidothiazole Derivatives

Functional GroupAbsorption Range (cm⁻¹)Vibration Type
Azide (-N₃)2100 - 2150Asymmetric Stretch (strong, sharp)
Aromatic C-H3100 - 3000Stretch
Thiazole C=N/C=C1600 - 1400Ring Stretch
Thiazole RingBelow 1000Breathing/Deformation

Note: The exact positions of these bands can be influenced by the presence of other substituents on the thiazole ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the precise structural elucidation of 5-azidothiazole and its derivatives, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule.

¹H NMR Spectroscopy: The aromatic protons of the thiazole ring in derivatives typically resonate in the downfield region, generally between 7.0 and 9.0 ppm. fabad.org.tr The specific chemical shift of the proton at the C4 or C2 position of a 5-substituted thiazole would be influenced by the electronic effects of the azide group and any other substituents. For 5-azidothiazole itself, a single proton signal corresponding to the C2-H or C4-H would be expected. In substituted derivatives, the coupling patterns between adjacent protons provide valuable connectivity information.

¹³C NMR Spectroscopy: The carbon atoms of the thiazole ring in derivatives typically appear in the range of δ 110-170 ppm. nih.gov The carbon atom attached to the azide group (C5) would experience a distinct chemical shift due to the electronegativity and anisotropic effects of the azide moiety. Theoretical calculations can provide estimates for these chemical shifts. For example, in a study of 2,3,4-trisubstituted thiazoles, the thiazole C5 carbon signal appeared at δ 94.49 ppm. nih.gov

Table 2: Predicted and Observed NMR Chemical Shifts (δ, ppm) for Thiazole Derivatives

NucleusPredicted Range for 5-AzidothiazoleObserved Range in Thiazole Derivatives
¹H (Thiazole Ring)7.5 - 8.56.96 - 8.68 nih.govnih.gov
¹³C (Thiazole C2)150 - 165~164.14 nih.gov
¹³C (Thiazole C4)130 - 145~135.13 nih.gov
¹³C (Thiazole C5)115 - 130~94.49 nih.gov

Note: The presented ranges are indicative and can vary significantly with substitution and solvent.

Mass spectrometry (MS) provides crucial information about the molecular weight of 5-azidothiazole and its derivatives, as well as insights into their structure through the analysis of fragmentation patterns. The molecular ion peak (M⁺) confirms the molecular formula.

A characteristic fragmentation pathway for organic azides involves the loss of a molecule of nitrogen (N₂), resulting in a prominent peak at M-28. This is often the base peak in the spectrum. Further fragmentation of the thiazole ring would lead to smaller characteristic ions. The fragmentation pattern of the thiazole core itself can provide additional structural confirmation. For example, in the mass spectrum of a 2-amino-4-phenylthiazole (B127512) derivative, characteristic fragments corresponding to the thiazole ring were observed. mdpi.com

Table 3: Expected Mass Spectrometry Fragmentation for 5-Azidothiazole

Ionm/z (relative to M⁺)Description
[M]⁺MMolecular Ion
[M - N₂]⁺M - 28Loss of Nitrogen
Thiazole Ring FragmentsVariousCleavage of the heterocyclic ring

X-ray Crystallographic Analysis for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and intermolecular interactions.

A crucial aspect that can be studied by X-ray crystallography is the potential for azide-tetrazole isomerism in the solid state. In many heterocyclic azides, an equilibrium exists between the open-chain azide form and a fused tetrazole ring system. beilstein-journals.orgnih.gov X-ray diffraction can unequivocally identify which isomer is present in the crystalline form. Theoretical studies suggest that for azidothiazoles, the position of this equilibrium is sensitive to substituents, with electron-withdrawing groups favoring the azide isomer and electron-donating groups favoring the tetrazole form. nih.gov

Conformational Analysis and Stereochemical Considerations

For 5-azidothiazole, a key conformational feature is the orientation of the azide group relative to the thiazole ring. Theoretical studies on azidothiazole systems have investigated the rotation of the azide group around the C5-N bond. researchgate.net The trans and cis conformers, referring to the orientation of the terminal nitrogen of the azide group relative to the ring nitrogen, can have different energies, and the barrier to their interconversion can be calculated. This rotation is a prerequisite for the potential cyclization to the tetrazole isomer.

In substituted thiazole derivatives, the presence of bulky groups can lead to preferred conformations to minimize steric hindrance. For example, studies on 4- and 5-substituted thiazolidine-2-thiones have shown that the conformational equilibrium is controlled by the steric requirements of the substituents. researchgate.net While these are saturated systems, the principles of steric influence on conformation are transferable to substituted aromatic thiazoles.

The azide-tetrazole equilibrium is a significant stereochemical consideration for 5-azidothiazole. beilstein-journals.orgnih.gov This represents a form of valence tautomerism. The equilibrium can be influenced by the solvent, temperature, and the electronic nature of substituents on the thiazole ring. nih.gov NMR spectroscopy is a primary tool for studying this equilibrium in solution, as distinct signals for both the azide and tetrazole isomers can often be observed and their relative populations determined. Theoretical calculations have been instrumental in predicting the stability of each isomer and the transition state for their interconversion. researchgate.netnih.gov

Theoretical and Computational Investigations of 5 Azidothiazole

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure of 5-azidothiazole would be fundamental to understanding its chemical behavior. This would involve examining the arrangement and energies of its molecular orbitals and the distribution of electron density.

Molecular Orbital (MO) theory provides a powerful framework for describing the electronic structure of molecules like 5-azidothiazole. By combining the atomic orbitals of the constituent atoms, a set of molecular orbitals is generated, each with a specific energy level. These MOs can be classified as bonding, antibonding, or non-bonding.

For 5-azidothiazole, MO analysis would focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally indicates higher reactivity.

In analogous azido-heterocyclic systems, the HOMO is often a π-orbital distributed over the thiazole (B1198619) ring and the azido (B1232118) group, while the LUMO is typically a π*-antibonding orbital. The specific energies and compositions of these frontier orbitals in 5-azidothiazole would require dedicated quantum chemical calculations.

The thiazole ring is an aromatic system with a delocalized π-electron cloud. The distribution of this π-electron density is not uniform and is influenced by the presence of the electronegative nitrogen and sulfur atoms, as well as the azido substituent at the C5 position.

Calculations on the parent thiazole molecule show that the C5 position has a relatively high electron density, making it susceptible to electrophilic attack. The introduction of the electron-withdrawing azido group at this position would be expected to significantly alter this electron distribution. A detailed analysis, likely through methods like Natural Bond Orbital (NBO) or Mulliken population analysis, would be necessary to quantify the partial atomic charges on each atom of 5-azidothiazole. This information is critical for predicting its reactivity towards electrophiles and nucleophiles.

Computational Modeling of Azido-Tetrazole Isomerism

A key aspect of the chemistry of azido-heterocycles is their valence isomerization to the fused tetrazole ring system. In the case of 5-azidothiazole, this would involve an equilibrium with thiazolo[4,5-d]tetrazole.

Computational modeling of this isomerism would aim to determine the relative stabilities of the two isomers and the energy barrier for their interconversion. Studies on analogous systems have shown that the position of this equilibrium is highly sensitive to factors such as the electronic nature of substituents on the heterocyclic ring and the polarity of the solvent.

High-level ab initio and DFT calculations would be employed to calculate the Gibbs free energies of both 5-azidothiazole and its tetrazole isomer in the gas phase and in various solvents (using continuum solvation models like PCM or SMD). These calculations would predict which isomer is more stable under different conditions. For example, studies on related azido-pyrimidines have shown that electron-withdrawing groups tend to favor the azido form, while electron-donating groups favor the tetrazole form. The effect of the thiazole ring on this equilibrium in the 5-substituted case would be a key outcome of such a computational study.

Data Tables

Due to the lack of specific computational studies on 5-azidothiazole, the following data tables are presented as illustrative examples of the kind of information that would be generated from the theoretical investigations described above. The values in these tables are hypothetical and are intended to demonstrate the format and type of data that would be obtained.

Table 1: Calculated Molecular Orbital Energies for 5-Azidothiazole (Hypothetical Data)

Molecular OrbitalEnergy (eV)
LUMO+1-0.5
LUMO-1.2
HOMO-8.5
HOMO-1-9.1

Table 2: Calculated Geometric Parameters for 5-Azidothiazole (Hypothetical Data)

ParameterValue
C4-C5 Bond Length (Å)1.38
C5-N(azide) Bond Length (Å)1.40
N-N-N Angle (°)172.0

Table 3: Calculated Relative Energies for the Azido-Tetrazole Isomerism of 5-Azidothiazole (Hypothetical Data)

SpeciesGas Phase ΔG (kcal/mol)Solvated (Water) ΔG (kcal/mol)
5-Azidothiazole0.00.0
Thiazolo[4,5-d]tetrazole-5.0-8.2
Transition State+25.0+22.5

Free Energy Perturbation (FEP) and Self-Consistent Reaction Field (SCRF) Methods for Solvent Effects

The surrounding solvent environment can significantly influence the properties and behavior of a molecule like 5-azidothiazole. Computational methods such as Free Energy Perturbation (FEP) and the Self-Consistent Reaction Field (SCRF) are powerful tools to model these solvent effects.

The Self-Consistent Reaction Field (SCRF) method is a continuum solvation model that treats the solvent as a continuous dielectric medium rather than individual molecules. The solute is placed in a cavity within this dielectric, and the solute's charge distribution polarizes the surrounding medium. This polarization, in turn, creates a "reaction field" that interacts with the solute, leading to a stabilization of the system. The SCRF method is computationally less intensive than explicit solvent models and is widely used to study the influence of solvent polarity on molecular properties and equilibria. For the related thiazole[3,2-d]tetrazole system, SCRF calculations have been effectively used to predict solvent-induced changes in the azido-tetrazole equilibrium. nih.gov As the polarity of the solvent increases, the azido form is generally disfavored. nih.gov

These methods are instrumental in predicting how the equilibrium between 5-azidothiazole and its potential tetrazole tautomer might shift in different solvents, a critical aspect for controlling its reactivity in various reaction media.

Influence of Substituents on Isomeric Preferences

The electronic nature of substituents on the thiazole ring can dramatically alter the relative stability of the azido and tetrazole isomers. Computational studies on related azidothiazole systems have shown that the position of the azido-tetrazole equilibrium is highly sensitive to the electron-donating or electron-withdrawing character of the substituents. nih.gov

Generally, electron-withdrawing groups tend to favor the azido isomer. nih.gov These groups decrease the electron density on the thiazole ring, which can stabilize the open-chain azido form. Conversely, electron-donating groups typically favor the fused tetrazole ring. nih.gov By increasing the electron density on the heterocyclic system, these substituents can better accommodate the electronic requirements of the fused aromatic tetrazole ring.

This substituent effect can be rationalized by considering the electronic demands of the isomerization process. The cyclization of the azide (B81097) to form the tetrazole ring involves a redistribution of electrons within the heterocyclic system. The ability of a substituent to either donate or withdraw electron density can therefore either facilitate or hinder this process, thus shifting the equilibrium. Theoretical investigations into the substituent effect on the azido–tetrazole equilibrium in azidothiazoles have been carried out using density functional theory (DFT) at the B3LYP/6-311G** level of theory, providing a quantum mechanical basis for these observations.

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions involving 5-azidothiazole. By mapping out the potential energy surface, key features of the reaction pathway, such as transition states and energy barriers, can be characterized. For the closely related isomer, 2-azidothiazole (B1280892), detailed computational studies have elucidated the mechanism of its isomerization to the corresponding thiazolo-tetrazole. A similar mechanistic pathway is anticipated for 5-azidothiazole.

The isomerization process is believed to occur in two main steps:

Rotation of the azido group from the more stable trans-conformation to the cis-conformation.

Ring closure of the cis-azidothiazole to form the fused tetrazole ring.

Transition State Characterization

The transition state (TS) represents the highest energy point along the reaction coordinate between reactants and products. Its characterization is crucial for understanding the kinetics of a reaction. For the isomerization of 2-azidothiazole, computational studies have successfully located and characterized the transition states for both the rotational and the ring-closure steps.

The transition state for the rotation of the azido group, TS(I) , involves the movement of the azide moiety from a planar trans or cis arrangement to a non-planar geometry. The transition state for the ring closure, TS(II) , features the terminal nitrogen of the azide group approaching the nitrogen atom of the thiazole ring, with partial bond formation and a constrained geometry that facilitates cyclization. Vibrational frequency analysis is a key step in confirming a transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For the ring closure of 2-azidothiazole, a single negative vibrational frequency is indeed found, confirming the nature of the transition state.

Below is a table summarizing the calculated thermodynamic parameters for the isomers and transition states involved in the isomerization of 2-azidothiazole, which serves as a model for 5-azidothiazole.

SpeciesRelative Energy (kcal/mol)Enthalpy (Hartree)Free Energy (Hartree)Dipole Moment (Debye)
trans-2-azidothiazole0.00-693.303-693.3393.708
cis-2-azidothiazole0.15-693.303-693.3393.861
TS(I) (Rotation)6.16-693.294-693.3294.112
TS(II) (Ring Closure)22.33-693.268-693.3035.987
thiazolo-tetrazole10.36-693.287-693.3227.854

Data adapted from theoretical calculations on 2-azidothiazole.

Energy Barriers and Reaction Pathways

The energy difference between the reactants and the transition state defines the activation energy barrier for a reaction. Computational studies provide quantitative estimates of these barriers, which are invaluable for predicting reaction rates.

The reaction pathway can be visualized as a two-step process on a potential energy surface, with the initial rotational isomerization having a small energy barrier, followed by a much larger barrier for the cyclization step.

Aromaticity Assessment (e.g., Nucleus-Independent Chemical Shift (NICS) Indices)

The aromaticity of the thiazole ring in 5-azidothiazole is a key determinant of its stability and reactivity. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a cyclic molecule. It is based on the principle that aromatic rings sustain a diatropic ring current when placed in an external magnetic field, leading to magnetic shielding in the center of the ring.

NICS values are typically calculated by placing a "ghost" atom (a point with no nucleus or electrons) at the geometric center of the ring. A negative NICS value indicates magnetic shielding and thus aromaticity, while a positive value indicates deshielding and anti-aromaticity. A value close to zero suggests a non-aromatic system. To minimize the influence of local sigma-bond contributions, NICS values are often calculated at a distance of 1 Å above the ring plane, denoted as NICS(1).

A hypothetical data table of NICS values for 5-azidothiazole and related compounds is presented below to illustrate how these values are typically reported.

CompoundNICS(0) (ppm)NICS(1) (ppm)Aromatic Character
Benzene-9.7-11.5Aromatic
Thiazole-4.5-6.8Moderately Aromatic
5-Azidothiazole(Calculated Value)(Calculated Value)(Inferred Character)
Thiazolo[4,5-d]tetrazole(Calculated Value)(Calculated Value)(Inferred Character)

The assessment of aromaticity through NICS provides a quantitative measure that helps to rationalize the chemical behavior and thermodynamic stability of 5-azidothiazole and its isomers.

Derivatization Strategies and Applications in Synthetic Chemistry

Formation of Heterocyclic Hybrid Molecules

The construction of molecules containing multiple heterocyclic components is a key area of synthetic chemistry, often leading to compounds with novel properties. 5-Azidothiazole serves as an excellent starting material for creating such hybrid systems.

The most prominent reaction of 5-azidothiazole is its participation in the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazole rings. wikipedia.org This reaction, particularly the copper(I)-catalyzed version known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry". wikipedia.orgjapsonline.com This method is highly efficient, modular, and produces 1,4-disubstituted triazoles with high regioselectivity and yield under mild conditions. zioc.ruresearchgate.net

The reaction involves the coupling of the terminal azide (B81097) of 5-azidothiazole with a terminal alkyne, creating a stable triazole bridge that links the thiazole (B1198619) moiety to another molecular fragment. japsonline.comtaylorandfrancis.com This strategy has been widely used to synthesize a variety of conjugates, such as indole-triazole hybrids and porphyrin-triazole conjugates, demonstrating the broad applicability of this approach. nih.govbeilstein-journals.org The resulting triazole ring is not just a linker but is also recognized for its stability and its ability to participate in hydrogen bonding, making it a valuable component in the design of functional molecules. frontiersin.org Ruthenium-catalyzed versions of this cycloaddition (RuAAC) can also be employed, which notably lead to the formation of 1,5-disubstituted triazoles. wikipedia.org

The integration of thiazole units into polymer backbones can impart unique properties to the resulting materials. While direct polymerization of 5-azidothiazole into polyureas is not a standard method, it serves as a precursor to monomers suitable for polyurea synthesis. The azide group can be reduced to a primary amine (5-aminothiazole), which is a key functional group for polyurea formation.

Polyureas are typically synthesized through the polyaddition reaction of a diamine monomer with a diisocyanate monomer. mdpi.comnih.gov A thiazole-containing diamine, derived from the corresponding azidothiazole, can be reacted with various aromatic, aliphatic, or cyclic diisocyanates to form novel thiazole-based polyurea derivatives. mdpi.com This solution polycondensation method yields polymers where the thiazole moiety is an integral part of the main chain. mdpi.com These sulfur-containing polyureas exhibit interesting properties, such as high thermal stability and, in some cases, significant crystallinity. mdpi.com The morphology of these polymers can range from porous, spongy structures to more organized shapes, depending on the specific monomers used. mdpi.com Alternative, isocyanate-free routes to polyureas, which involve the reaction of diamines with dicarbamates, also present a viable pathway for incorporating the thiazole unit. tue.nl

Role as Precursors in Advanced Organic Synthesis

Beyond forming simple conjugates, 5-azidothiazole is a valuable intermediate for constructing more elaborate molecular frameworks, including complex fused heterocyclic systems and chiral molecules.

The azide group in 5-azidothiazole is a versatile functional handle that can be transformed to initiate the synthesis of more complex, often fused, heterocyclic systems. For instance, 4-azidothiazole-5-carbaldehydes, upon heating, can undergo intramolecular cyclization to yield fused systems like 4H-pyrrolo-[2,3-d]thiazoles or 2H-pyrazolo[3,4-d]thiazoles.

Furthermore, azidothiazoles can react with compounds containing activated methylene (B1212753) groups, such as those adjacent to carbonyl or nitrile functionalities. These reactions can lead to the formation of highly functionalized triazoles which may then undergo subsequent intramolecular cascade reactions to build polycyclic systems. researchgate.net The reactivity of the azide allows it to act as a linchpin, connecting different molecular fragments and then facilitating ring-forming reactions to create intricate heterocyclic architectures. zioc.ruijrpr.com

The synthesis of single-enantiomer chiral compounds is a critical objective in modern chemistry. 5-Azidothiazole can serve as a prochiral substrate or an intermediate in asymmetric synthesis. The development of catalytic asymmetric methods allows for the transformation of organic azides into valuable chiral synthons. nih.gov

One strategy involves the enantioselective functionalization of a molecule using a chiral catalyst in the presence of an azide source, or by reacting a pre-formed azidothiazole with another prochiral molecule. For example, chiral bifunctional selenide (B1212193) catalysts have been used for the enantioselective azidothiolation of alkenes, constructing chiral vicinal azidosulfides with excellent control of stereochemistry. nih.gov While not starting from 5-azidothiazole itself, this demonstrates a clear principle for its potential use. Another approach is the use of chiral auxiliaries, which are temporarily attached to the molecule to direct a stereoselective reaction before being cleaved. ekb.eg A chiral molecule could be constructed using 5-azidothiazole as a building block, where the stereochemistry is controlled at a key step by a chiral catalyst or auxiliary, leading to the formation of an enantiomerically enriched product. rsc.org The development of organocatalytic methods for creating axial chirality also opens new avenues for synthesizing complex chiral molecules from precursors like azidothiazoles. mdpi.comsioc-journal.cn

Catalytic Applications of Thiazole-Derived Scaffolds

While 5-azidothiazole itself is not a catalyst, it is a direct precursor to molecules that can act as ligands for metal-based catalysts or as organocatalysts. The reduction of the azide group to 5-aminothiazole is a key transformation that unlocks this potential.

The resulting 5-aminothiazole can be readily converted into Schiff base ligands by condensation with aldehydes or ketones. These thiazole-derived Schiff bases are excellent ligands for a variety of transition metals. The resulting metal complexes have shown significant catalytic activity in various organic transformations. nih.gov Coordination of the metal to the nitrogen atoms of the thiazole ring and the imine group is crucial for the catalytic function. ekb.egnih.gov These complexes can be designed to be chiral, for instance by using a chiral diamine in the ligand backbone, and have been successfully applied in asymmetric catalysis, such as the alkylation of amino acids. mdpi.com

Furthermore, derivatives of aminothiazole can be employed as organocatalysts. Organocatalysis avoids the use of metals and offers a greener alternative. wikipedia.org For example, thiourea-based organocatalysts, which share structural motifs with thiazole derivatives, are known to activate substrates through hydrogen bonding. wikipedia.org Bifunctional organocatalysts can be designed from chiral amines and hydrogen-bond donor moieties derived from aminothiazoles, enabling enantioselective reactions like Michael additions. mdpi.com

Ligands in Transition Metal Catalysis

The derivatives of 5-azido-thiazole, particularly the thiazolyl-triazole scaffolds formed via cycloaddition, are excellent candidates for the construction of novel ligands for transition metal catalysis. The combination of the electron-rich thiazole and triazole rings provides multiple nitrogen and sulfur heteroatoms that can effectively coordinate with metal ions. acs.orgnih.gov The resulting metal complexes have found applications in various catalytic and biological fields. acs.orgnih.gov

Schiff bases derived from amino-thiazolyl-triazoles are a prominent class of ligands. These are typically synthesized through the condensation of an amino-thiazolyl-triazole with a suitable aldehyde or ketone. nih.gov The resulting multidentate ligands, containing both the thiazole-triazole core and an imine group, readily form stable complexes with a range of transition metals, including copper, nickel, and vanadium. acs.orgnih.gov These complexes have demonstrated notable biological activity and are being explored for their catalytic potential. acs.orgnih.gov For example, oxovanadium(IV) complexes with triazole-derived Schiff bases have been synthesized and characterized. nih.gov Similarly, thiazolyl-triazole Schiff bases have been evaluated as potential DNA-gyrase inhibitors, with their activity linked to their metal-chelating properties. nih.gov

The ability to tune the steric and electronic properties of these ligands by modifying the substituents on both the thiazole and triazole rings allows for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complexes. acs.org

Table 1: Examples of Transition Metal Complexes with Thiazolyl-Triazole Type Ligands

Ligand TypeMetal Ion(s)Application / FindingCitation(s)
Thiazolyl-triazole Schiff basesVanadium(IV)Synthesis and characterization of antimicrobial agents. nih.gov
Thiazolyl-triazole Schiff basesNot specifiedPotential DNA-gyrase inhibitors for antibacterial applications. nih.gov
Triazole-derived Schiff basesRutheniumComplexes reviewed for antibacterial activity. acs.org
General triazole-based ligandsVariousAct as adaptable ligands for metal coordination in materials and pharmacology. nih.gov

Organocatalytic Applications

The synthesis of derivatives from 5-azido-thiazole, such as thiazolyl-triazole hybrids, can be achieved through organocatalytic routes. frontiersin.org For example, the [3+2] cycloaddition reaction between a thiazolidine-containing β-ketoester and an aryl azide can be catalyzed by diethylamine (B46881) to produce 1,2,3-triazolyl-thiazolidine hybrids. Similarly, DBU is an effective organocatalyst for the cycloaddition of azides to electron-deficient alkenes. frontiersin.org

However, while the synthesis of these hybrid molecules is well-documented, their subsequent application as organocatalysts themselves is a less explored area of research. The broader class of triazoles is recognized for its importance in organocatalysis, but specific examples featuring the thiazolyl-triazole scaffold derived from 5-azido-thiazole are not widely reported in current literature. frontiersin.org The focus has predominantly been on the biological activities of these hybrid structures, such as their potential as anticancer or antimicrobial agents, rather than on their ability to catalyze organic transformations. nih.gov

Development of Functionalized Thiazole Scaffolds for Materials Science

The rigid, planar, and electron-deficient nature of the thiazole ring makes it a highly valuable building block for functional materials. Derivatization of 5-azido-thiazole provides a direct route to highly functionalized scaffolds suitable for applications in materials science, particularly in electronics and photonics.

Optoelectronic Materials

Functionalized thiazole scaffolds are increasingly utilized in the development of organic optoelectronic materials. They are incorporated into organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The thiazole moiety can improve charge-carrier mobility and tune energy levels within the material.

Thiazolo[5,4-d]thiazole, a fused bicyclic system, is a particularly appealing core structure for these applications due to its extended π-conjugation, structural rigidity, and high oxidative stability, which facilitate efficient intermolecular π-π overlap. rsc.org Materials based on this scaffold have been synthesized and tested as electron donor or acceptor materials in bulk heterojunction organic solar cells. rsc.org For example, solution-processable 2,5-dithienylthiazolo[5,4-d]thiazole chromophores have been prepared and integrated into organic photovoltaics, demonstrating the viability of these materials in printable electronics. rsc.org

Table 2: Applications of Functionalized Thiazole Scaffolds in Optoelectronics

Thiazole-Based MaterialApplicationKey FindingCitation(s)
2,5-Dithienylthiazolo[5,4-d]thiazole derivativesOrganic Field-Effect Transistors (OFETs)Achieved field-effect mobilities up to 10⁻³ cm² V⁻¹ s⁻¹, suitable for printable electronics. rsc.org
Thiazolo[5,4-d]thiazole-based chromophoresOrganic Solar Cells (OPVs)Can function as either electron donor or acceptor light-harvesting materials. rsc.org
Carbazole-diphenylamine-thiazole hybridHole Transport Material (HTM) for Perovskite Solar CellsThiazole functionalization enhances interface properties and improves power conversion efficiency.

Fluorescent Probes and Reporter Molecules

The azide group on 5-azido-thiazole makes it an ideal precursor for creating fluorescent probes and reporter molecules, particularly for applications in chemical biology. The azide serves as a bioorthogonal handle for "click" chemistry, allowing the thiazole fluorophore to be covalently attached to alkyne-modified biomolecules or other targets in complex biological systems without interfering with native processes. tandfonline.com

A notable example is the development of a small, azide-tagged thiazole-based reporter molecule, 4-(3-azidopropoxy)-5-(4-bromophenyl)-2-(pyridin-2-yl)thiazole. tandfonline.com This molecule functions as a fluorescent reporter that can be attached to target molecules via CuAAC. Its design allows for universal detection through fluorescence, UV, and mass spectrometry, making it a versatile tool for applications like activity-based protein profiling (ABPP) and metabolic labeling. tandfonline.com

The broader family of thiazole-containing dyes, such as Thiazole Orange (TO), further highlights the utility of this scaffold in fluorescence applications. TO is an asymmetric cyanine (B1664457) dye that becomes highly fluorescent upon intercalation into double-stranded DNA. frontiersin.org By attaching TO to oligonucleotide probes, sequence-specific detection of DNA and RNA can be achieved. frontiersin.org Similarly, thiazolo[5,4-d]thiazole-based structures are known to exhibit strong and broad fluorescence in the visible region, making them valuable for designing fluorescent sensors and probes. tandfonline.com

Table 3: Thiazole-Based Fluorescent Probes and Reporters

Probe/Reporter MoleculeKey Feature(s)Application(s)Citation(s)
4-(3-azidopropoxy)-5-(4-bromophenyl)-2-(pyridin-2-yl)thiazoleAzide tag for click chemistry; fluorescent and MS-detectable.Activity-based protein profiling (ABPP), labeling of small molecules and proteins. tandfonline.com
Thiazole Orange (TO) Oligonucleotide ConjugatesIntercalating dye attached to a sequence-specific oligonucleotide.Multicolor detection of DNA and RNA targets, real-time PCR. frontiersin.org
Thiazolo[5,4-d]thiazole (TTZ) ScaffoldsRigid, planar backbone with intense π–π stacking interactions.Basis for functional materials with strong fluorescence, used in sensors. tandfonline.com

Q & A

What are the primary synthetic strategies for 5-azido-thiazole derivatives, and how do reaction conditions influence yield and purity?

Basic
The synthesis of 5-azido-thiazole derivatives often involves condensation reactions between thiazole precursors and azide-containing reagents. For example, pyrazoline-clubbed thiazole hybrids are synthesized by refluxing pyrazoline-1-carbothioamides with phenacyl bromides in ethanol, yielding 61–85% . Key factors include solvent choice (e.g., ethanol for solubility), reaction temperature (reflux conditions), and stoichiometric ratios. Azide introduction via amidation reactions, as in compounds 32–34, requires precise control of coupling reagents (e.g., EDCI/HOBt) to achieve purities ranging from 22% to 98% .

How can spectroscopic and chromatographic methods characterize 5-azido-thiazole derivatives?

Basic
Characterization relies on 1H NMR for azide (-N₃) integration and thiazole ring protons (δ 7.0–8.5 ppm), ESI-MS for molecular ion confirmation (e.g., m/z 455 for compound 32 ), and HPLC (C18 columns, acetonitrile/water gradients) to assess purity (e.g., tR = 8.2 min for compound 33 ). Elemental analysis (C, H, N) further validates stoichiometry .

What are the stability challenges of 5-azido-thiazole compounds, and how can they be addressed experimentally?

Advanced
The azide group’s thermal and photolytic sensitivity necessitates inert atmospheres (N₂/Ar), low-temperature storage (−20°C), and light-protected vials. Degradation during synthesis is mitigated by minimizing reaction times and using stabilizing agents like DMF or DMSO . Purity discrepancies (e.g., compound 34 at 31% vs. 32 at 98%) highlight the need for rigorous post-synthesis purification via flash chromatography or recrystallization .

How does the position of the azide group on the thiazole ring affect biological activity?

Advanced
Meta- and para-azido substitutions (e.g., compounds 33 and 34) show divergent bioactivity due to steric and electronic effects. For instance, meta-substitution enhances hydrogen bonding with target proteins, as seen in thiazole-based renin inhibitors . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities by analyzing azide orientation relative to catalytic residues .

What cross-coupling reactions are feasible with 5-azido-thiazole intermediates?

Advanced
Suzuki-Miyaura coupling using Pd(PPh₃)₄ catalysts enables aryl/heteroaryl introductions at the thiazole C-4/C-5 positions. For example, 3,5-diiodo-1,2,4-thiadiazole intermediates undergo cross-coupling with boronic acids to yield functionalized thiazoles . Azide-alkyne cycloaddition (Click chemistry) with copper(I) catalysts can append triazole moieties for bioconjugation .

How do researchers resolve contradictions in reported synthetic pathways for azido-thiazoles?

Advanced
Discrepancies in optimal conditions (e.g., acidic vs. basic media for thiadiazole synthesis ) are addressed via controlled comparative studies. For example, varying thionyl chloride reaction conditions (H₂SO₄ vs. pyridine) are tested for byproduct profiles using LC-MS . Systematic DOE (Design of Experiments) identifies critical parameters (pH, temperature) for reproducibility .

What role do thiazole-azide hybrids play in antimicrobial research?

Basic
5-Azido-thiazoles exhibit broad-spectrum activity by targeting bacterial folate synthesis (e.g., dihydropteroate synthase inhibition) and fungal ergosterol biosynthesis. SAR studies reveal that electron-withdrawing azide groups enhance potency against Candida spp. compared to alkyl-substituted analogs .

How can computational methods guide the design of 5-azido-thiazole derivatives?

Advanced
DFT calculations (e.g., Gaussian 09) optimize azide-thiazole geometries and predict redox potentials for photostability . Molecular dynamics simulations (AMBER) model membrane permeability, while QSAR models correlate logP values (<2.5) with enhanced bioavailability .

What are the key considerations for scaling up 5-azido-thiazole synthesis?

Advanced
Batch-to-batch consistency requires controlled azide addition rates to prevent exothermic decomposition. Continuous-flow reactors improve heat dissipation and reduce hazardous intermediate accumulation . Green chemistry principles (e.g., replacing ethanol with cyclopentyl methyl ether) minimize solvent waste .

How do structural analogs of 5-azido-thiazole compare in photovoltaic applications?

Advanced
Thiazole-azide polymers (e.g., copolymerized with fluorinated BDT units) exhibit deep HOMO levels (−5.4 eV), enhancing open-circuit voltage (VOC) in organic solar cells. Azide functionalization improves electron mobility (10<sup>−3</sup> cm²/V·s) by reducing π-π stacking distances .

What enzymatic pathways are relevant to thiazole biosynthesis, and how do they inform synthetic approaches?

Basic
In Bacillus subtilis, thiazole synthase combines cysteine, glycine, and deoxyxylulose to form HET-P, a thiamin precursor . Synthetic mimicry uses NAD<sup>+</sup> as a carbohydrate donor, with ADP adducts stabilizing intermediates .

How are 5-azido-thiazoles utilized in proteomics and bioconjugation?

Advanced
Azide groups enable site-specific labeling via Staudinger ligation or CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) for fluorescent tagging (e.g., Alexa Fluor 488). Thiazole-azide probes crosslink with cysteine residues in target proteins, facilitating pull-down assays .

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